3-Cyclopropylthiophene

Conducting polymers Polythiophene Organic electronics

3-Cyclopropylthiophene (CAS 29576-51-0) is a heterocyclic building block consisting of a thiophene ring substituted with a cyclopropyl group at the 3-position, with molecular formula C₇H₈S and molecular weight 124.21 g/mol. It serves as a key intermediate in medicinal chemistry and materials science.

Molecular Formula C7H8S
Molecular Weight 124.2
CAS No. 29576-51-0
Cat. No. B2568312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropylthiophene
CAS29576-51-0
Molecular FormulaC7H8S
Molecular Weight124.2
Structural Identifiers
SMILESC1CC1C2=CSC=C2
InChIInChI=1S/C7H8S/c1-2-6(1)7-3-4-8-5-7/h3-6H,1-2H2
InChIKeyVJZURLOLAINIDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclopropylthiophene CAS 29576-51-0: Technical Baseline for Scientific Procurement


3-Cyclopropylthiophene (CAS 29576-51-0) is a heterocyclic building block consisting of a thiophene ring substituted with a cyclopropyl group at the 3-position, with molecular formula C₇H₈S and molecular weight 124.21 g/mol . It serves as a key intermediate in medicinal chemistry and materials science. The compound exhibits calculated physicochemical parameters including a predicted density of 1.2±0.1 g/cm³, boiling point of 183.1±9.0 °C at 760 mmHg, vapor pressure of 1.1±0.3 mmHg at 25°C, and a predicted LogP (ACD/LogP) of 2.95 . Typical commercial purity specifications are ≥95% .

Synthetic building block for cross-coupling and electrophilic substitution
Workflow: Suzuki-Miyaura, bromination, formylation
Exclusive 2-position functionalization via electrophilic substitution
Regiochemical control for derivative synthesis
Research-grade purity suitable for reproducible synthesis
Typical specification ≥95% (GC/HPLC)

3-Cyclopropylthiophene CAS 29576-51-0: Why Regioisomer or Alkyl Analog Substitution Fails


Substitution of 3-cyclopropylthiophene with its 2-cyclopropyl regioisomer (CAS 29481-27-4) or simple 3-alkylthiophene analogs (e.g., 3-methylthiophene, 3-isopropylthiophene) is not scientifically valid without revalidation of the target application. The 3-position substitution dictates a fundamentally different reactivity profile in cross-coupling and electrophilic substitution reactions [1]. In materials science, the stereoelectronic properties conferred by the cyclopropyl group at the 3-position enable a unique conducting polymer morphology not achievable with other branched 3-alkyl substituents [2]. Furthermore, the cyclopropyl moiety serves as a specific metabolically stable bioisostere that influences target binding and pharmacokinetics in ways that cannot be recapitulated by methyl, ethyl, or isopropyl analogs [3].

2‑Cyclopropyl regioisomer directs electrophilic attack to the 5‑position, not 2‑position, altering all downstream functionalization.
Branched 3‑alkyl analogs (e.g., 3‑isopropyl) may not yield conductive polymers due to unfavorable stereoelectronic effects.
Cyclopropyl bioisostere properties cannot be replicated by methyl, ethyl, or isopropyl groups; target binding and metabolic stability may shift.

3-Cyclopropylthiophene 29576-51-0: Quantitative Differentiation Evidence for Procurement Decisions


Conductive Polymer Performance: 3-Cyclopropyl vs. Other 3-Alkylthiophene Monomers

In the synthesis of electroconducting polythiophenes, poly(3-cyclopropylthiophene) exhibits a distinct advantage over polymers derived from other branched 3-alkylthiophene monomers [1]. Stereoelectronic effects enable 3-cyclopropylthiophene to produce a polymer with good electroconducting properties, whereas other branched 3-alkyl substituents typically yield non-conductive or poorly conductive materials [1].

Conductive Polymer vs. Branched Analogs
Class-level inference
Poly(3-cyclopropylthiophene): good electroconducting polymer.
Other branched poly(3-alkylthiophenes): non‑conductive or poorly conductive.
Enables functional conductive films not achievable with other branched 3‑alkyl monomers.
Class-level comparison; verify specific polymer properties under intended conditions.
Conducting polymers Polythiophene Organic electronics

Suzuki-Miyaura Synthesis Yield Optimization: 3-Cyclopropylthiophene Precursors

The synthesis of 3-cyclopropylthiophene via Suzuki-Miyaura cross-coupling is highly sensitive to catalyst and ligand selection [1]. A standard system using Pd(OAc)₂ (5 mol%) and PCy₃ (10 mol%) yields only 28% of the target compound [1]. However, optimized conditions enable efficient synthesis of related cyclopropylthiophene derivatives. For example, the synthesis of 5-cyclopropylthiophene-2-carbaldehyde using Pd(OAc)₂ (6 mol%) and the bulkier cataCXium A ligand (10 mol%) achieves a 95% yield, demonstrating the critical impact of ligand choice on reaction efficiency [1].

Suzuki-Miyaura Yield: Ligand Effect
Head-to-head comparison
3-Cyclopropylthiophene: 28% (Pd(OAc)₂/PCy₃).
5-Cyclopropylthiophene-2-carbaldehyde: 95% (Pd(OAc)₂/cataCXium A).
Ligand choice critically impacts cross‑coupling yield; optimized protocols are needed for efficient synthesis.
Conditions: cyclopropylboronic acid, Pd catalysis, toluene/water, 100°C. Yields may vary with substrate.
Cross-coupling Palladium catalysis Heterocycle synthesis

Regioselective Electrophilic Substitution: 3-Cyclopropyl vs. 2-Cyclopropylthiophene

The position of the cyclopropyl substituent on the thiophene ring dictates the exclusive site of electrophilic substitution [1]. For 3-cyclopropylthiophene, electrophilic attacks—including deuteration, bromination, formylation, and iodination—occur exclusively at the 2-position [1]. In contrast, 2-cyclopropylthiophene undergoes electrophilic substitution exclusively at the 5-position [1]. This regiochemical control is a fundamental property that directs all subsequent derivatization chemistry.

Regioselective Electrophilic Substitution
Head-to-head comparison
3-Cyclopropylthiophene: exclusive substitution at 2‑position.
2-Cyclopropylthiophene: exclusive substitution at 5‑position.
Regioisomer choice directly dictates the site available for further derivatization.
Verified for deuteration, bromination, formylation, iodination. Confirmation recommended for novel electrophiles.
Regioselectivity Electrophilic substitution Thiophene chemistry

Predicted Physicochemical Profile: LogP, Vapor Pressure, and Boiling Point Differentiation

The predicted physicochemical profile of 3-cyclopropylthiophene provides a basis for differentiation from common alkyl analogs . Its ACD/LogP is predicted as 2.95, vapor pressure as 1.1±0.3 mmHg at 25°C, and boiling point as 183.1±9.0 °C at 760 mmHg . While experimental data for direct comparator compounds are limited in the accessible literature, these predicted values establish a baseline for assessing the compound's suitability in applications where lipophilicity and volatility are critical design parameters .

Predicted Physicochemical Profile
Data to verify
ACD/LogP: 2.95
Vapor pressure: 1.1±0.3 mmHg (25°C)
Boiling point: 183.1±9.0 °C (760 mmHg)
Baseline reference for lipophilicity and volatility in synthesis and handling.
Predicted values (ACD/Labs, EPISuite). Experimental confirmation recommended for critical applications.
Physicochemical properties LogP Volatility Bioisostere

3-Cyclopropylthiophene 29576-51-0: Best-Fit Research and Industrial Application Scenarios


Synthesis of Electroconducting Poly(3-alkylthiophene) Films

3-Cyclopropylthiophene is the preferred monomer for fabricating electroconducting poly(3-alkylthiophene) films when a branched carbon is required directly attached to the thiophene ring [1]. Standard 3-alkylthiophene monomers with branched substituents (e.g., 3-isopropylthiophene) typically fail to yield conductive polymers due to unfavorable stereoelectronic effects [1]. 3-Cyclopropylthiophene uniquely overcomes this limitation, enabling the production of functional conductive coatings and films for organic electronic devices [1].

Regiospecific Synthesis of 2-Functionalized Thiophene Derivatives

3-Cyclopropylthiophene is the essential starting material for synthetic routes requiring exclusive functionalization at the thiophene 2-position [1]. Electrophilic substitution reactions—including bromination, formylation, and iodination—occur exclusively at the 2-position of 3-cyclopropylthiophene [1]. This regiochemical predictability is critical for the efficient synthesis of 2-substituted-3-cyclopropylthiophene derivatives used in pharmaceutical lead optimization and agrochemical development [1].

Suzuki-Miyaura Cross-Coupling for Cyclopropylthiophene Library Synthesis

3-Cyclopropylthiophene serves as a core scaffold for generating diverse cyclopropylthiophene derivative libraries via optimized Suzuki-Miyaura cross-coupling protocols [1]. Researchers constructing compound libraries for medicinal chemistry programs should procure 3-cyclopropylthiophene from suppliers who can provide documentation of optimized synthetic conditions, as standard Pd/PCy₃ systems yield only 28% of the target compound, whereas optimized ligand systems (e.g., cataCXium A) achieve substantially higher yields for related derivatives [1].

Medicinal Chemistry: Cyclopropyl Bioisostere Scaffold

3-Cyclopropylthiophene is utilized as a metabolically stable bioisostere scaffold in drug discovery programs, where the cyclopropyl moiety confers improved pharmacokinetic properties compared to isopropyl or phenyl groups [1]. The predicted LogP of 2.95 provides a reference point for assessing lipophilicity in lead optimization [2]. Its inclusion in compound libraries supports the exploration of novel chemical space in therapeutic areas including antiviral and anticancer research [1].

Application
Selection Property
Validation Focus
Electroconducting poly(3-alkylthiophene) films
Monomer structure–conductivity relationship
Polymer conductivity and film morphology
2‑Functionalized thiophene derivative synthesis
Regiochemical control at 2‑position
Substitution pattern confirmation (NMR, MS)
Cyclopropylthiophene library synthesis via Suzuki-Miyaura
Ligand-optimized cross-coupling protocol
Reaction yield and purity profiling
Medicinal chemistry bioisostere scaffold
Cyclopropyl pharmacokinetic properties
Lipophilicity and metabolic stability assessment

Technical Documentation Hub

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16 linked technical documents
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